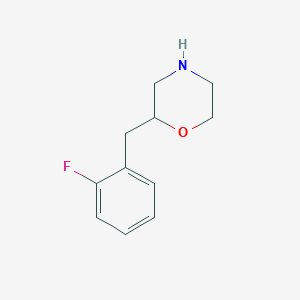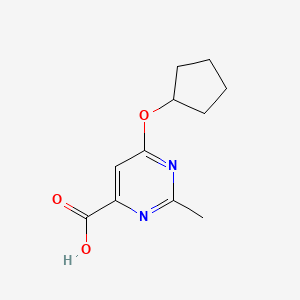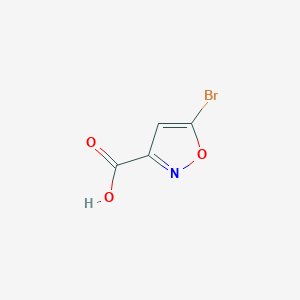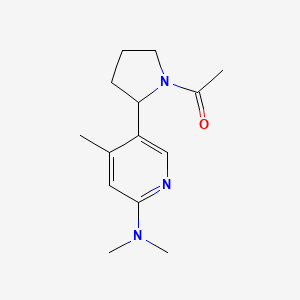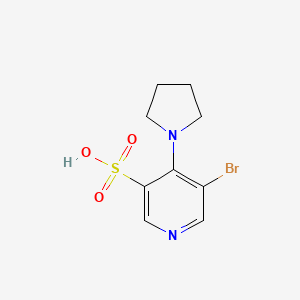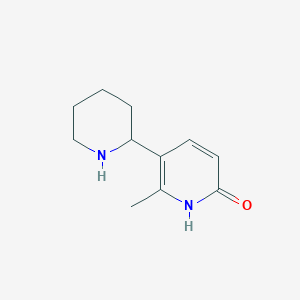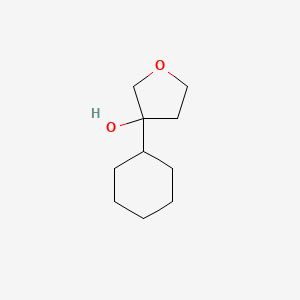![molecular formula C9H8ClNO B15058210 3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one CAS No. 1447606-10-1](/img/structure/B15058210.png)
3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one is a heterocyclic compound with a unique structure that includes a chlorinated methyl group and a cyclopenta[b]pyridine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one typically involves cyclocondensation reactions. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This method yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar cyclocondensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound can be used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine
- 6,7-Dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile
Uniqueness
3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one is unique due to its specific substitution pattern and the presence of a chlorinated methyl group. This structural feature can influence its reactivity and biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
1447606-10-1 |
|---|---|
Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
3-chloro-2-methyl-5,6-dihydrocyclopenta[b]pyridin-7-one |
InChI |
InChI=1S/C9H8ClNO/c1-5-7(10)4-6-2-3-8(12)9(6)11-5/h4H,2-3H2,1H3 |
InChI Key |
LTXOAXXCYFQASB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2CCC(=O)C2=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


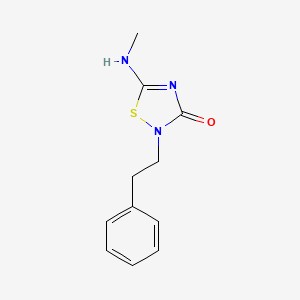
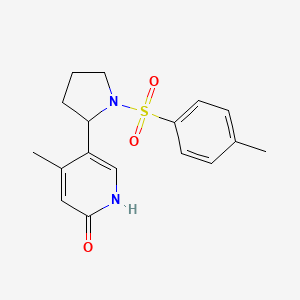
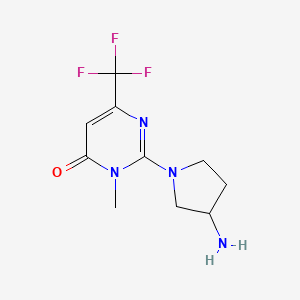
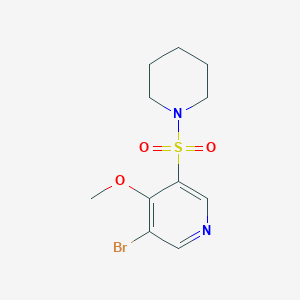

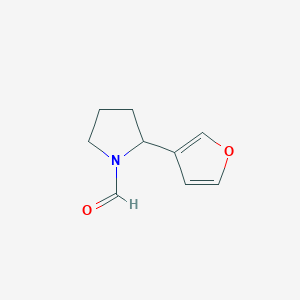
![7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15058182.png)
